N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide
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Overview
Description
N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide: is a complex organic compound with a molecular formula of C32H37N7O4 and a molecular weight of 583.681 Da . This compound is notable for its intricate structure, which includes a quinazoline core, a pyrrolidine ring, and a morpholine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This step often involves the reaction of a suitable amine with a pyrrolidine derivative in the presence of a catalyst.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the quinazoline core.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents like EDCI or DCC under mild conditions
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine moieties.
Reduction: Reduction reactions can target the quinazoline core, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline and phenyl rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines .
Scientific Research Applications
N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool in studying cellular signaling pathways.
Chemical Biology: It can be used as a probe to investigate the function of specific proteins and enzymes.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline-based kinase inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR).
Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2
Uniqueness
N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide is unique due to its specific structural features, such as the combination of a quinazoline core with pyrrolidine and morpholine rings. These features may confer distinct biological activities and selectivity profiles compared to other kinase inhibitors .
Properties
Molecular Formula |
C32H37N7O4 |
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Molecular Weight |
583.7 g/mol |
IUPAC Name |
N-[3-[[7-methoxy-6-(2-pyrrolidin-1-ylethoxy)quinazolin-4-yl]amino]-4-methylphenyl]-2-morpholin-4-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C32H37N7O4/c1-22-5-6-24(36-32(40)23-7-8-33-30(17-23)39-12-14-42-15-13-39)18-26(22)37-31-25-19-29(43-16-11-38-9-3-4-10-38)28(41-2)20-27(25)34-21-35-31/h5-8,17-21H,3-4,9-16H2,1-2H3,(H,36,40)(H,34,35,37) |
InChI Key |
LGTPGGBSDIEHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)N3CCOCC3)NC4=NC=NC5=CC(=C(C=C54)OCCN6CCCC6)OC |
Origin of Product |
United States |
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